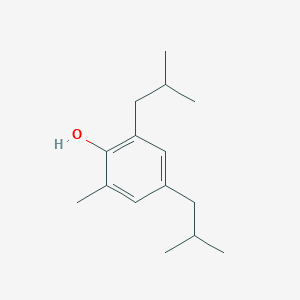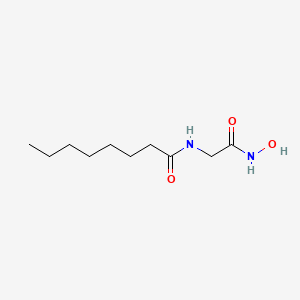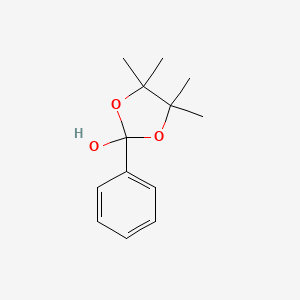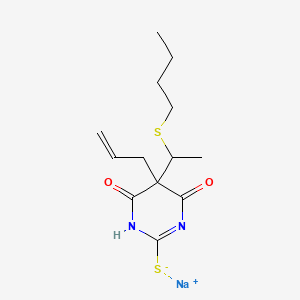![molecular formula C13H22OS B14461354 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one CAS No. 67218-06-8](/img/structure/B14461354.png)
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a butylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with a butylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one involves interactions with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(tert-Butylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 2-({[2-(Butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
Uniqueness
6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
67218-06-8 |
|---|---|
Formule moléculaire |
C13H22OS |
Poids moléculaire |
226.38 g/mol |
Nom IUPAC |
6-(butylsulfanylmethylidene)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22OS/c1-4-5-9-15-10-11-7-6-8-13(2,3)12(11)14/h10H,4-9H2,1-3H3 |
Clé InChI |
RPZACQAWPXKHSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C1CCCC(C1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


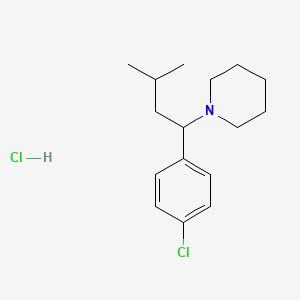
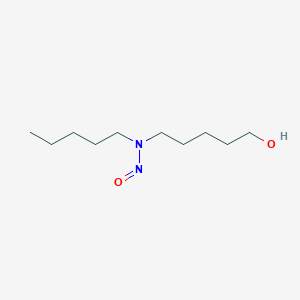
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
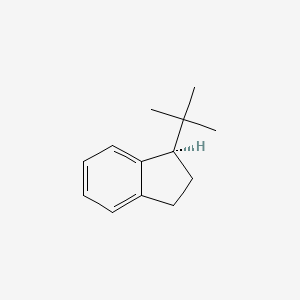
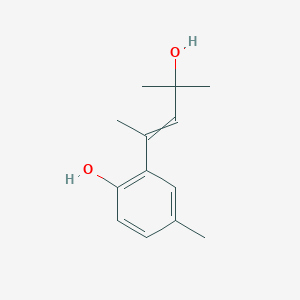
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
